2-(Butane-1-sulfonamido)-3-hydroxybutanoic acid
Overview
Description
The compound “2-(Butane-1-sulfonamido)-3-hydroxybutanoic acid” is a type of sulfonamide . Sulfonamides are key motifs in pharmaceuticals and agrochemicals .
Synthesis Analysis
Sulfonamides can be synthesized through various methods. One such method is the electrochemical oxidative coupling of amines and thiols . This method is environmentally benign and does not require any sacrificial reagent or additional catalysts . The transformation is completely driven by electricity and can be carried out in only 5 minutes .Chemical Reactions Analysis
The chemical reactions involving sulfonamides are diverse. For instance, the preparation of a diverse set of sulfonamides derived from glycine, proline, phenylalanine, serine, and tyrosine was successful and further demonstrates the functional group tolerance of the electrochemical method .Future Directions
Mechanism of Action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to have a wide range of targets, often acting as inhibitors of enzymes and receptors .
Mode of Action
Sulfonamides generally act by mimicking the structure of natural substrates, thereby inhibiting the function of their target enzymes or receptors .
Biochemical Pathways
Sulfonamides are known to interfere with various biochemical pathways, often by inhibiting key enzymes .
Result of Action
The effects of sulfonamides at the molecular and cellular level often involve the disruption of normal cellular functions due to the inhibition of key enzymes or receptors .
properties
IUPAC Name |
2-(butylsulfonylamino)-3-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-3-4-5-15(13,14)9-7(6(2)10)8(11)12/h6-7,9-10H,3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBPNJVIRILAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C(C)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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